4-(3-Chloro-4-fluorophenyl)aniline
Overview
Description
4-(3-Chloro-4-fluorophenyl)aniline is an aromatic amine compound with the molecular formula C12H9ClFN It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an aniline group
Mechanism of Action
Target of Action
4-(3-Chloro-4-fluorophenyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, making this compound an important reagent in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound can maintain its stability and efficacy under a wide range of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)aniline typically involves the reduction of 3-chloro-4-fluoronitrobenzene. One common method includes the use of a platinum on carbon (Pt/C) catalyst under hydrogenation conditions. The reaction is carried out at temperatures ranging from 50 to 100 degrees Celsius and under a hydrogen atmosphere with pressures between 0.1 to 5 MPa . This method yields high purity and selectivity, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield the amine.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)aniline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.
Agrochemicals: Used in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar structure but lacks the additional phenyl ring.
4-(3-Chloro-4-fluorophenyl)acetamide: Contains an acetamide group instead of an aniline group.
3-Chloro-4-fluorophenylboronic acid: Contains a boronic acid group instead of an aniline group.
Uniqueness
4-(3-Chloro-4-fluorophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups enhances its stability and makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVTXWUIMEPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609772 | |
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405058-02-8 | |
Record name | 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405058-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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